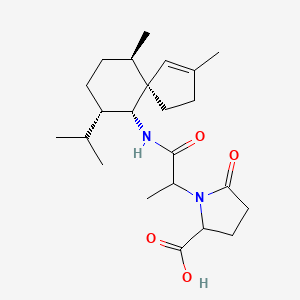

Boneratamide B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boneratamide B, also known as this compound, is a useful research compound. Its molecular formula is C23H36N2O4 and its molecular weight is 404.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Structural Insights

Boneratamide B is synthesized through bioinspired methods that utilize Ugi reactions, which are multicomponent reactions that facilitate the assembly of complex molecules. The synthesis of this compound has been achieved alongside its analogs, Boneratamide A and C, using a strategy that involves the reaction of specific substrates to form amide bonds linked to a terpene unit and pyroglutamic acid moiety. The stereochemical configurations were elucidated using X-ray crystallography, confirming the relative stereochemistry at the stereogenic centers .

Table 1: Synthesis Overview of this compound

| Compound | Synthesis Method | Key Reactants | Yield |

|---|---|---|---|

| This compound | Ugi Reaction | (+)-Axisonitrile-3, Acetone, L-Glutamic Acid | 70% |

| Boneratamide A | Ugi Reaction | (+)-Axisonitrile-3, Acetone, L-Glutamic Acid | 70% |

| Boneratamide C | Ugi Reaction | Similar to above | TBD |

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in anticancer research. Its structural features suggest potential interactions with various biological targets.

Anticancer Properties

This compound has been evaluated for its anticancer efficacy against multiple cancer cell lines. Studies have shown that compounds derived from this compound can inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, derivatives have demonstrated activity against breast cancer cell lines, showcasing their potential as novel anticancer agents .

Table 2: Anticancer Activity of Boneratamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Derivative A | HeLa | TBD |

| Derivative B | MiaPaCa-2 | TBD |

Therapeutic Potential

The therapeutic applications of this compound extend beyond oncology. Its unique chemical structure suggests possible uses in other areas such as antimicrobial and antiviral therapies. Preliminary studies indicate that derivatives of this compound may exhibit activity against various pathogens, highlighting its versatility as a lead compound in drug development .

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of this compound and its derivatives:

-

Case Study 1: Anticancer Evaluation

In a study conducted by Ismail et al., various derivatives of this compound were synthesized and tested for their antiproliferative effects on different cancer cell lines. The results indicated significant cytotoxicity against MCF-7 and HeLa cells, suggesting its utility in developing new cancer therapies . -

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of Boneratamide derivatives. The findings revealed promising activity against Gram-positive bacteria, indicating potential applications in treating bacterial infections .

Propriétés

Formule moléculaire |

C23H36N2O4 |

|---|---|

Poids moléculaire |

404.5 g/mol |

Nom IUPAC |

1-[1-[[(5S,6R,9S,10R)-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-en-10-yl]amino]-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C23H36N2O4/c1-13(2)17-7-6-15(4)23(11-10-14(3)12-23)20(17)24-21(27)16(5)25-18(22(28)29)8-9-19(25)26/h12-13,15-18,20H,6-11H2,1-5H3,(H,24,27)(H,28,29)/t15-,16?,17+,18?,20-,23-/m1/s1 |

Clé InChI |

SBRUKOXXLMJNFD-OAZFBVAESA-N |

SMILES isomérique |

C[C@@H]1CC[C@H]([C@H]([C@@]12CCC(=C2)C)NC(=O)C(C)N3C(CCC3=O)C(=O)O)C(C)C |

SMILES canonique |

CC1CCC(C(C12CCC(=C2)C)NC(=O)C(C)N3C(CCC3=O)C(=O)O)C(C)C |

Synonymes |

boneratamide B |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.